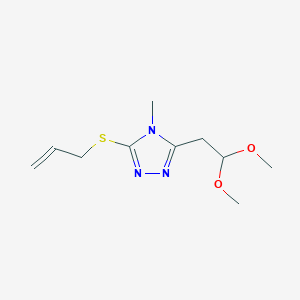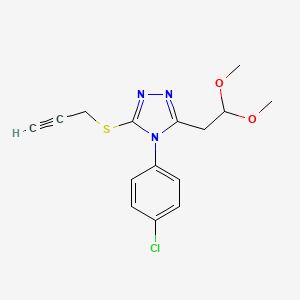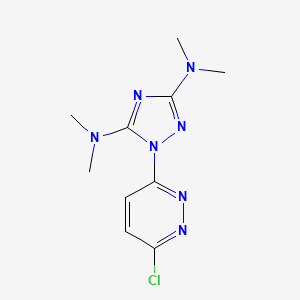
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide
Vue d'ensemble
Description
The compound “4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a phenyl group, a piperidino group, a pyrimidinyl group, and a sulfoxide group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve reactions like nucleophilic substitution for introducing the chlorophenyl group, and condensation reactions for forming the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfoxide group could introduce some interesting aspects to the molecule’s 3D structure, as sulfoxides are known to be stereogenic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfoxide group could potentially make the compound polar and could influence its solubility in different solvents .Applications De Recherche Scientifique
Hydrogen Bonding in Solvent Mixtures
Dimethyl sulfoxide (DMSO) is a well-studied dipolar aprotic solvent known for its unique properties, including low toxicity and environmental compatibility. It is extensively used across different fields, such as medicine, biotechnology, electrochemistry, and laser physics. DMSO's interactions with other substances, particularly through hydrogen bonding and van der Waals forces, play a crucial role in its dissolution properties and the macroscopic behavior of solutions. Understanding these interactions can provide insights into the solvent properties and potential applications of sulfoxide compounds, including "4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide" (Kiefer, Noack, & Kirchner, 2011).
Novel Synthesis and Pharmaceutical Impurities
The synthesis of pharmaceutical compounds and the study of their impurities is a significant area of research. For instance, the novel synthesis methods for omeprazole, a proton pump inhibitor, and the study of its pharmaceutical impurities provide valuable insights into the synthesis process, impurities formation, and potential applications in drug development and quality control. This research area might offer relevant methodologies or considerations for studying and applying "4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide" in pharmaceutical contexts (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Fate and Toxicity of Chlorinated Compounds
Research on the environmental fate, distribution, and toxicity of chlorinated compounds, such as chlorophenols, can provide insights into the environmental implications and safety considerations of similar chlorinated compounds, including "4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide." Studies on chlorophenols have highlighted their persistence, bioaccumulation potential, and toxic effects on aquatic organisms, emphasizing the importance of understanding the environmental impact and regulatory considerations of chlorinated chemicals (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-9-11-20(12-10-18)28(27)16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBHTJLAYBTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)





![(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B3035219.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035221.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide](/img/structure/B3035222.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine](/img/structure/B3035223.png)

![1-[3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3035225.png)